Product packaging for Lovastatin-d9(Mixture of Diastereomers)(Cat. No.:)

Lovastatin-d9(Mixture of Diastereomers)

Cat. No.: B1162071
M. Wt: 413.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lovastatin-d9(Mixture of Diastereomers), also known as Lovastatin-d9(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C₂₄H₂₇D₉O₅ and its molecular weight is 413.6. The purity is usually 95%.
BenchChem offers high-quality Lovastatin-d9(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lovastatin-d9(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₂₇D₉O₅

Molecular Weight

413.6

Synonyms

(2S)-2-Methylbutanoic-d9 Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl_x000B_-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester-d9;  (+)-Mevinolin-d9 ;  6α-Methylcompactin-d9;  Altocor-d9;  Antibiotic MB 530B-d9;  L

Origin of Product

United States

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. This methodology offers significant advantages over traditional analytical techniques and the use of radioactive isotopes.

The primary significance lies in its application as an internal standard for quantitative analysis, especially in conjunction with mass spectrometry (MS). numberanalytics.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing. numberanalytics.com By comparing the MS response of the analyte to that of the internal standard, researchers can correct for variations that may occur during sample preparation, extraction, and instrument analysis. nih.gov This enhances the accuracy, precision, and reliability of the quantitative data. numberanalytics.com

Deuterium-labeled compounds, like Lovastatin-d9, are particularly favored as internal standards. nih.gov The key advantages include:

Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard often co-elutes with the non-labeled analyte, meaning they travel through the chromatographic column at nearly the same rate. This ensures that both compounds experience similar matrix effects—the suppression or enhancement of ionization caused by other components in the sample—leading to more accurate quantification.

Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms. This allows for simultaneous detection and quantification without signal interference.

Safety: Unlike radioactive isotopes, stable isotopes are not radioactive and pose no radiation risk, making them safe for use in a wider range of studies, including those involving human subjects, and simplifying handling and disposal procedures.

Overview of Lovastatin and Its Deuterated Analogues in Analytical and Mechanistic Studies

Lovastatin (B1675250) is a member of the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease. It is a prodrug that is hydrolyzed in the body to its active β-hydroxy acid form. To understand its efficacy, disposition, and potential interactions, sensitive and specific analytical methods are required to measure its concentration in biological fluids like plasma.

Numerous analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the quantification of lovastatin. nih.govnih.govoup.com In these methods, the use of an internal standard is crucial for achieving reliable results.

Deuterated analogues of Lovastatin, such as Lovastatin-d9, are considered the gold standard for internal standards in these analytical applications. In a study focused on developing a modified-release formulation of lovastatin, researchers utilized an LC-MS/MS method to analyze lovastatin and its active hydroxy acid (HA) metabolite in dog plasma. researchgate.net For this, Lovastatin-d9 and its corresponding metabolite, HA-d9, were employed as the internal standards, demonstrating their direct application in pharmacokinetic research. researchgate.net The use of these deuterated standards ensures that any variability during the sample preparation, such as protein precipitation, and the analytical process is accounted for, leading to a robust and accurate assessment of the drug's concentration over time. researchgate.net

Rationale for Research Focus on Lovastatin D9 As a Mixture of Diastereomers

Chemical Synthesis Pathways for Deuterated Lovastatin

The common synthetic route involves the following key stages:

Fermentation and Extraction: Production and isolation of the monacolin J core, which contains the required hexahydronaphthalene (B12109599) ring system and the lactone moiety but lacks the 2-methylbutyrate side chain.

Esterification: The crucial step for introducing the deuterated portion involves the regioselective enzymatic or chemical esterification of the C8 hydroxyl group of monacolin J. nih.gov

Deuterated Precursor: A fully deuterated 2-methylbutanoic acid derivative, specifically (2S)-2-Methylbutanoic-d9 acid, is used as the acyl donor in the esterification reaction. This precursor is the source of the nine deuterium atoms in the final product. cymitquimica.com

This pathway allows for the specific placement of the deuterium label on the side chain, leaving the complex chiral core of the molecule untouched. The resulting product is often a mixture of diastereomers, as indicated by its common designation. cymitquimica.comlgcstandards.com

Strategies for Deuterium Incorporation at Specific Molecular Positions

The strategy for producing Lovastatin-d9 hinges on the use of an isotopically enriched building block. The deuterium incorporation is not achieved by exchanging hydrogens on the final lovastatin molecule but by constructing the molecule using a deuterated precursor.

The specific strategy involves:

Targeted Labeling: The deuterium atoms are exclusively located on the 2-methylbutanoate side chain. The molecular formula for the deuterated compound is C24H27D9O5. lgcstandards.com

Synthesis with Deuterated Reagents: The synthesis utilizes (2S)-2-methylbutanoic-d9 acid or a reactive equivalent (e.g., an acyl chloride). This reagent is prepared through a separate synthetic process where all nine proton positions on the methyl and ethyl groups of the butanoate structure are replaced with deuterium.

Acylation Reaction: The deuterated side chain is covalently attached to the C8 hydroxyl group of the monacolin J core via a transesterase enzyme or a chemical coupling agent. wikipedia.org This targeted approach ensures that the deuterium label is stable and located at a specific, non-labile position within the molecule.

Control and Characterization of Deuteration Level and Isotopic Purity

Key Characterization Techniques:

TechniquePurposeKey Findings for Lovastatin-d9
High-Performance Liquid Chromatography (HPLC) Determines chemical purity and separates the target compound from unreacted starting materials and by-products. researchgate.netwaocp.orgConfirms purity levels, often greater than 95%. lgcstandards.com
Mass Spectrometry (MS) Confirms the molecular weight and isotopic enrichment. High-Resolution Mass Spectrometry (HRMS) provides the exact mass. rroij.comnih.govThe molecular weight is confirmed to be approximately 413.6, corresponding to the incorporation of nine deuterium atoms (C24H27D9O5). The mass spectrum shows a distinct isotopic cluster shifted by 9 amu compared to unlabeled lovastatin. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Verifies the molecular structure and confirms the position of deuterium labeling. nih.govresearchgate.net¹H NMR spectrum shows the absence of signals corresponding to the 2-methylbutanoate side chain protons, confirming successful deuteration. The remaining signals match the proton resonances of the monacolin J core. ¹³C NMR confirms the carbon skeleton.

The isotopic purity is a critical parameter, calculated from mass spectrometry data by analyzing the isotopic distribution of the molecular ion peak. rsc.org This analysis determines the percentage of the d9 species relative to partially deuterated (d1-d8) or unlabeled (d0) species.

Synthetic Challenges Pertaining to Diastereomeric Control in Lovastatin-d9 Production

The synthesis of statins is inherently challenging due to the presence of multiple stereocenters. nih.gov Lovastatin itself has eight chiral centers, and controlling the stereochemistry during synthesis is a significant hurdle.

Key challenges in the production of Lovastatin-d9 include:

Stereochemical Integrity: The primary challenge is to maintain the stereochemical integrity of the monacolin J core during the esterification step. Harsh reaction conditions could potentially lead to epimerization at sensitive chiral centers.

Diastereomeric Mixture: The product is often supplied as a "mixture of diastereomers." cymitquimica.comlgcstandards.com This indicates that the synthesis may not be perfectly stereoselective, or that achieving and separating a single diastereomer is synthetically difficult and costly. The mixture arises from either incomplete stereocontrol during the coupling of the deuterated side chain or the use of a starting material (monacolin J or the deuterated side chain) that is not enantiomerically pure.

Purification: The separation of diastereomers can be extremely difficult as they often have very similar physical properties, making chromatographic purification challenging. researchgate.net For its intended use as an internal standard in mass spectrometry, a consistent and well-characterized mixture of diastereomers is often acceptable, as the different forms are typically chromatographically co-eluted or resolved and quantified together.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of Lovastatin-d9, providing detailed information on its molecular structure, isotopic labeling, and stereochemistry.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Labeling Confirmation and Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation of deuterium atoms and for analyzing the composition of diastereomeric mixtures.

Deuterium Labeling Confirmation: The primary use of ¹H NMR is to confirm the location and extent of deuterium labeling. In the ¹H NMR spectrum of Lovastatin-d9, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. rsc.org For Lovastatin-d9, which is deuterated on the 2-methylbutanoic acid side chain, the signals for the methyl and ethyl protons of this group would disappear. caymanchem.com The percentage of deuterium incorporation can be quantified by comparing the integration of the remaining proton signals to the integrals of signals from the unlabeled portion of the molecule. rsc.org

In ¹³C NMR spectroscopy, the carbons directly bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a shift to a lower chemical shift value compared to the corresponding C-H signal in unlabeled lovastatin. This provides definitive confirmation of the deuteration sites. rsc.org

Diastereomer Differentiation: Since diastereomers are distinct chemical compounds, they are expected to have different NMR spectra. In a mixture, this results in a doubling or complexity of signals for the nuclei near the stereogenic centers. For Lovastatin-d9, the different spatial arrangement of atoms in each diastereomer can lead to slight variations in the chemical shifts and coupling constants of the protons and carbons, particularly those in and around the hexahydronaphthalene ring system and the lactone moiety. High-field NMR can often resolve these distinct sets of signals, allowing for the potential quantification of the diastereomeric ratio.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass Spectrometry (MS) is essential for confirming the molecular weight of Lovastatin-d9 and assessing its isotopic purity. The introduction of nine deuterium atoms increases the molecular weight of the compound by approximately 9 Daltons compared to its non-deuterated counterpart.

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental formula (C₂₄H₂₇D₉O₅). caymanchem.com This technique can differentiate between the desired deuterated compound and any potential isobaric interferences.

The isotopic purity is determined by analyzing the isotopic distribution pattern of the molecular ion peak. For Lovastatin-d9, the most abundant peak in the molecular ion cluster will be at m/z corresponding to the molecule with nine deuterium atoms. The presence and intensity of peaks corresponding to d₀ to d₈ species are used to calculate the percentage of the fully deuterated (d₉) form and confirm that it meets the required specification, which is often ≥99% for use as an internal standard. caymanchem.com

Table 1: Mass Spectrometry Data for Lovastatin-d9
ParameterInformationReference
Molecular FormulaC₂₄H₂₇D₉O₅ caymanchem.comlgcstandards.com
Formula Weight413.6 g/mol caymanchem.comlgcstandards.com
Unlabeled Molecular Weight404.5 g/mol spectrabase.com
Isotopic PurityTypically ≥99% deuterated forms (d₁-d₉) caymanchem.com
Primary ApplicationInternal standard for quantification of lovastatin by GC- or LC-MS caymanchem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule, based on the vibrations of its chemical bonds. These methods are used to confirm the structural integrity of Lovastatin-d9.

The most significant difference in the spectrum of Lovastatin-d9 compared to lovastatin is the presence of C-D stretching vibrations. These occur at a lower frequency (approximately 2100-2200 cm⁻¹) than C-H stretches (approximately 2800-3000 cm⁻¹) due to the heavier mass of deuterium. The appearance of these C-D bands and the corresponding decrease in the intensity of the specific C-H bands from the 2-methylbutanoic acid moiety serve as direct proof of deuteration. mdpi.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Lovastatin possesses multiple chiral centers, leading to the possibility of several stereoisomers. nih.gov Vibrational Circular Dichroism (VCD), the extension of circular dichroism into the infrared region, is a particularly powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. periodikos.com.brrsc.org

Because VCD is sensitive to the three-dimensional arrangement of atoms, each diastereomer in the Lovastatin-d9 mixture will produce a unique VCD spectrum. ru.nl The experimental VCD spectrum of an individual, separated diastereomer can be compared to the VCD spectra predicted by ab initio quantum chemical calculations for all possible absolute configurations. researchgate.netyoutube.com A match between the experimental and a calculated spectrum allows for the definitive assignment of the stereochemistry of that specific diastereomer. researchgate.net This non-destructive technique is highly advantageous as it does not require crystallization of the compound, which is often a challenging step. youtube.com

Chromatographic Methods for Purity Profiling and Diastereomeric Separation

Chromatographic techniques are essential for assessing the chemical purity of the Lovastatin-d9 mixture and for separating the individual diastereomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and related substances, including Lovastatin-d9. lgcstandards.com

For purity analysis, a reversed-phase HPLC method is typically employed. nih.govrroij.com The method separates Lovastatin-d9 from any synthesis-related impurities or degradation products. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Commercial standards for Lovastatin-d9 often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com

To separate the components of the diastereomeric mixture, specialized chiral HPLC methods are required. This can involve using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. periodikos.com.brresearchgate.net By separating the diastereomers, HPLC allows for the determination of the ratio of the different stereoisomers present in the mixture.

Table 2: Typical HPLC Conditions for Lovastatin Analysis
ParameterConditionReference
ColumnReversed-Phase C18 or C8 nih.gov
Mobile PhaseAcetonitrile and acidified water (e.g., with phosphoric acid) nih.gov
DetectionUV at 238 nm researchgate.net
ModeIsocratic or Gradient nih.gov
ApplicationPurity assessment, separation of derivatives and impurities nih.govrroij.com

Gas Chromatography (GC) Applications

Lovastatin-d9 is frequently utilized as an internal standard for the quantification of its non-deuterated counterpart, lovastatin, in various matrices using gas chromatography (GC), often coupled with mass spectrometry (GC-MS). caymanchem.comlabchem.com.my The inherent volatility of lovastatin is low, necessitating derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. A common approach involves the derivatization of the active acid form of lovastatin. nih.gov

For instance, a validated method for the analysis of lovastatin acid involves a two-step derivatization process. nih.gov First, the carboxylic acid group is esterified, for example with pentafluorobenzyl bromide. Subsequently, the hydroxyl groups are silylated using a reagent like bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Lovastatin-d9, as the internal standard, undergoes the same derivatization process, ensuring that any variability during the sample preparation and injection is accounted for, leading to accurate quantification.

The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. When using negative-ion chemical ionization mass spectrometry with ammonia (B1221849) as the reagent gas, derivatized lovastatin can produce a dominant and specific ion, which is ideal for selective and sensitive quantification. nih.gov The use of Lovastatin-d9 is critical in these methods as it co-elutes with the derivatized lovastatin but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise measurement.

Table 1: Example GC-MS Derivatization and Detection Parameters for Statin Analysis

Parameter Description
Analyte Lovastatin Acid
Internal Standard Lovastatin-d9 Acid (inferred)
Derivatization Reagents Pentafluorobenzyl Bromide and Bis-(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov
Technique Gas Chromatography/Negative-Ion Chemical Ionization Mass Spectrometry nih.gov
Reagent Gas Ammonia nih.gov
Key Mass Fragment Dominant [M-181]⁻ ion nih.gov

| Limit of Detection | Approximately 2 pg injected on-column nih.gov |

Chiral Chromatography for Diastereomer Resolution and Quantification

Lovastatin possesses multiple chiral centers, and its synthesis or isolation can result in a mixture of diastereomers. Lovastatin-d9 is also supplied as a mixture of diastereomers. lgcstandards.comlgcstandards.com The resolution, separation, and quantification of these individual diastereomers are crucial for understanding their specific properties and for quality control purposes. Chiral chromatography is the primary technique employed for this challenge. nih.gov

The separation of diastereomers can be achieved through two main approaches in liquid chromatography:

Indirect Method: This method involves the pre-column derivatization of the diastereomeric mixture with a chiral derivatizing reagent. nih.govresearchgate.net This reaction converts the initial pair of diastereomers into a new pair of diastereomers with different physicochemical properties, which can then be separated on a standard, achiral chromatography column (e.g., a C18 reversed-phase column). researchgate.net The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte, such as hydroxyl or amine groups. researchgate.net

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). ajol.info CSPs are packed into HPLC columns and create a chiral environment that allows for differential interaction with the individual diastereomers. This difference in interaction strength leads to different retention times and, consequently, separation. Polysaccharide-based CSPs are commonly used for the separation of statin diastereomers. ajol.infoppj.org.ly

For the quantification of resolved diastereomers, a detector such as a UV-Vis or mass spectrometer is used. The peak area of each separated diastereomer is proportional to its concentration in the mixture. Method validation for such an assay would include assessing parameters like resolution (Rs), capacity factor (k'), and selectivity factor (α) to ensure the separation is adequate for accurate quantification. ppj.org.ly A study on the chiral separation of atorvastatin, another statin, on a Chiralcel® OD-RH column demonstrated successful resolution of its diastereomers, a technique directly applicable to Lovastatin-d9. ajol.infoppj.org.ly

Table 2: Example Chromatographic Parameters for Chiral Separation of Statin Diastereomers

Parameter Value/Condition Source
Column Chiralcel® OD-RH ajol.infoppj.org.ly
Mobile Phase n-hexane:2-propanol (95:5 v/v) ajol.infoppj.org.ly
Flow Rate 1.0 mL/min ppj.org.ly
Detection Wavelength 260 nm ppj.org.ly
Retention Times (t_R) Peak 1: 3.23 min, Peak 2: 3.85 min ppj.org.ly
Resolution (Rs) 1.2 ppj.org.ly
Capacity Factors (k') k'₁ = 3.50, k'₂ = 4.37 ppj.org.ly

| Selectivity Factor (α) | 1.24 | ppj.org.ly |

Application of Hyphenated Techniques in Characterization (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive characterization and quantification of Lovastatin-d9. ajpaonline.comnih.gov The most powerful and widely used of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). iosrjournals.orgresearchgate.net Lovastatin-d9 is explicitly designed for use as an internal standard in LC-MS assays for the quantification of lovastatin. caymanchem.comlabchem.com.my

In a typical LC-MS/MS workflow, the sample containing the analyte (lovastatin) and the internal standard (Lovastatin-d9) is first subjected to liquid chromatography, usually reversed-phase HPLC. This step separates the analytes from the sample matrix. nih.gov The column effluent is then directed into the mass spectrometer.

The key advantages of using LC-MS/MS with Lovastatin-d9 include:

High Specificity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. nih.govresearchgate.net A specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes interference from matrix components.

High Sensitivity: LC-MS/MS can achieve very low limits of quantification, often in the nanomolar (nM) range, which is essential for analyzing samples from biological matrices. nih.gov

Accurate Quantification: As an isotopically labeled internal standard, Lovastatin-d9 has nearly identical chemical and physical properties to lovastatin. caymanchem.com It co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source. nih.gov However, it is easily differentiated by its mass. This co-behavior corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results. nih.gov

A robust LC-MS/MS assay for statins typically uses an electrospray ionization (ESI) source in positive mode and a mobile phase consisting of methanol (B129727) or acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

Table 3: Typical LC-MS/MS Parameters for Statin Quantification

Parameter Description/Condition Source
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Separation Mode Reversed-Phase HPLC nih.gov
Mobile Phase Water and Methanol with 2 mM ammonium formate and 0.2% formic acid nih.gov
Elution Gradient nih.gov
Ionization Source Electrospray Ionization (ESI), positive mode nih.gov
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.govnih.gov
Internal Standard Isotope-labeled standard (e.g., Lovastatin-d9) is ideal nih.gov

| Linear Range | e.g., 1–1000 nM for lovastatin acid in human plasma | nih.gov |

Stereochemical Investigations and Diastereomeric Properties of Lovastatin D9

Elucidation of Absolute and Relative Stereochemistry of Lovastatin-d9 Diastereomers

The core structure of lovastatin (B1675250) contains eight stereogenic centers, which means it can theoretically exist as 2⁸ (256) stereoisomers. brainly.comvedantu.commdpi.com However, the naturally produced and biologically active form of lovastatin possesses a specific and well-defined absolute and relative stereochemistry. nih.govresearchgate.net The absolute configuration of these chiral centers has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of the parent molecule. mdpi.comnih.govresearchgate.net

A "Mixture of Diastereomers" of Lovastatin-d9 implies that the sample contains molecules where one or more of these eight chiral centers may have a different configuration from the naturally occurring isomer, in addition to the isotopic labeling. The elucidation of the specific stereochemistry of each diastereomer in such a mixture would involve separating each component and analyzing it individually. Techniques such as 2D NMR spectroscopy would be crucial in determining the relative stereochemistry by analyzing through-space proton-proton correlations (NOESY). The determination of the absolute configuration for each separated diastereomer would typically require X-ray crystallography or comparison with a stereochemically defined standard. wikipedia.org

The IUPAC name for the biologically active isomer of lovastatin clearly defines its stereochemistry: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate. nih.gov Any diastereomer would have a variation in one or more of the designated 'R' or 'S' assignments.

Table 1: Established Stereocenters of Biologically Active Lovastatin

Chiral Center Absolute Configuration
1S
3R
7S
8S
8aR
2' (lactone ring)R
4' (lactone ring)R
2'' (side chain)S
This table outlines the Cahn-Ingold-Prelog (CIP) assignments for the eight chiral centers in the active lovastatin isomer. A mixture of diastereomers would contain isomers with different configurations at one or more of these centers.

Computational Approaches to Predict and Confirm Stereochemical Configurations

Computational chemistry provides powerful tools for predicting and understanding the stereochemical properties of complex molecules like lovastatin and its deuterated analogues. mdpi.com Gas-phase conformational analysis and periodic quantum-chemical calculations can be used to study the potential energy surface associated with rotatable bonds and to examine the relative energies of different diastereomers. mdpi.com

For Lovastatin-d9 diastereomers, computational methods could be employed to:

Predict Relative Stabilities: By calculating the ground-state energies of various diastereomers, it is possible to predict their relative abundance at thermodynamic equilibrium.

Simulate Spectroscopic Data: Theoretical calculations can simulate NMR and vibrational spectra (IR, Raman). mdpi.comresearchgate.net Comparing these simulated spectra to experimental data obtained from isolated diastereomers can help confirm their stereochemical assignments.

Understand Intermolecular Interactions: Molecular docking studies, which have been performed on lovastatin, can predict how different diastereomers might interact with biological targets or with chiral stationary phases used in chromatography. proteopedia.orgnih.gov This can provide insight into their biological activity and separability.

These computational studies often utilize Density Functional Theory (DFT) methods, such as B3LYP, combined with appropriate basis sets like 6-31G+(d,p), to balance accuracy and computational cost. mdpi.com

Table 2: Computational Methods in Stereochemical Analysis of Lovastatin Analogues

Computational Technique Application Key Insights
Quantum-Chemical Calculations (e.g., DFT) Gas-phase conformational analysis, Prediction of relative energies.Identifies low-energy conformers and predicts the most stable diastereomeric structures. mdpi.com
Molecular Dynamics (MD) Simulations Simulating molecular motion and interactions over time.Provides insight into the dynamic behavior and conformational flexibility of diastereomers in different environments. researchgate.net
Spectra Simulation (NMR, IR) Calculation of theoretical spectra for different stereoisomers.Aids in the interpretation of experimental spectra and confirmation of stereochemical assignments. mdpi.com
Molecular Docking Predicting the binding orientation of a molecule to a target protein.Elucidates differences in biological activity and can help in designing separation strategies based on affinity. nih.govresearchgate.net
This table summarizes computational approaches that can be applied to study the stereochemical configurations of Lovastatin-d9 diastereomers, based on studies of the parent compound.

Impact of Deuterium (B1214612) Labeling on Stereochemical Stability and Interconversion

The replacement of hydrogen with deuterium in Lovastatin-d9 can have subtle but measurable effects on the stereochemical stability and the rate of interconversion between diastereomers. This is primarily due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond.

This difference can manifest in several ways:

Increased Stereochemical Stability: If a chiral center is prone to epimerization (inversion of stereochemistry) through a mechanism that involves the cleavage of a C-H bond at that center, the stronger C-D bond in the deuterated analogue would slow down this process, leading to greater stereochemical stability.

Altered Interconversion Rates: For diastereomers that can interconvert, for example through keto-enol tautomerism or ring-opening and closing mechanisms, the rates of these transformations could be altered by the presence of deuterium at or near the reacting centers. The deuterated compounds would generally react more slowly.

Changes in Acidity/Basicity: Deuterium substitution adjacent to an amine or acidic proton can slightly alter the pKa of the functional group, which could influence reaction pathways that are acid or base-catalyzed. researchgate.net

While specific studies on Lovastatin-d9 are not available, the fundamental principles of KIE suggest that the d9-labeling in the 2-methylbutanoate side chain would make any chemical or enzymatic process involving the cleavage of these C-D bonds slower compared to the non-deuterated lovastatin.

Methodologies for Diastereomeric Resolution and Enrichment in Research Samples

Since diastereomers have different physical properties, they can be separated using various chromatographic and crystallization techniques. libretexts.org The resolution and enrichment of individual diastereomers from a mixture of Lovastatin-d9 would be essential for their individual characterization and study.

Commonly employed methodologies include:

High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating diastereomers. Due to their different three-dimensional structures, diastereomers will interact differently with the stationary phase of an HPLC column, leading to different retention times. For complex mixtures like lovastatin diastereomers, achiral C18 columns can often provide separation. nih.govscispace.com For more challenging separations, chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) derivatives are highly effective. ptfarm.plppj.org.ly

Diastereomeric Recrystallization: This classical method involves reacting the mixture of diastereomers with a chiral resolving agent to form new diastereomeric salts. wikipedia.org These newly formed salts have significantly different solubility properties, allowing one to be selectively crystallized from solution. libretexts.orgwikipedia.org After separation by filtration, the resolving agent can be chemically removed to yield the enriched diastereomer.

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for chiral separations and can sometimes offer advantages over HPLC in terms of speed and solvent consumption.

The choice of method would depend on the specific diastereomers present in the mixture and the scale of the separation required. Analytical techniques like HPLC are ideal for quantification and small-scale isolation, while preparative chromatography or recrystallization would be used for enriching larger quantities of a specific diastereomer. researchgate.net

Table 3: Comparison of Methodologies for Diastereomeric Resolution

Methodology Principle of Separation Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a mobile phase. ppj.org.lyHigh resolution, applicable to a wide range of compounds, both analytical and preparative scales. ptfarm.plMay require method development to find suitable column and mobile phase.
Diastereomeric Recrystallization Formation of new diastereomeric salts with different solubilities. wikipedia.orgCan be cost-effective for large-scale separations, well-established technique.Requires a suitable chiral resolving agent and can be labor-intensive. libretexts.org
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation on a stationary phase.Fast separations, reduced organic solvent usage compared to HPLC.Requires specialized equipment.
This table compares common techniques applicable to the resolution and enrichment of diastereomers from a Lovastatin-d9 mixture.

Role of Lovastatin D9 As an Internal Standard in Bioanalytical Method Development

Principles of Isotope Dilution Mass Spectrometry with Lovastatin-d9

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of chemical substances. wikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched compound—in this case, Lovastatin-d9—to a sample containing the unlabeled analyte of interest, which is lovastatin (B1675250). wikipedia.orgosti.gov Lovastatin-d9 is chemically identical to lovastatin but has a greater mass due to the substitution of nine hydrogen atoms with deuterium (B1214612).

This addition occurs at the earliest stage of sample processing, ensuring that the internal standard experiences the same experimental conditions as the analyte. bioanalysis-zone.com Because Lovastatin-d9 and lovastatin have virtually identical physicochemical properties, they co-behave throughout the entire analytical workflow, including extraction, chromatographic separation, and ionization in the mass spectrometer. bioanalysis-zone.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. libretexts.org

The mass spectrometer distinguishes between the native lovastatin and the heavier Lovastatin-d9 based on their mass-to-charge (m/z) ratio. osti.gov Quantification is then based on the ratio of the signal response of the analyte to that of the known amount of internal standard. biopharmaservices.com This normalization effectively cancels out variability, leading to a significant improvement in the accuracy and precision of the measurement, which is a key advantage of the isotope dilution technique. bioanalysis-zone.comlibretexts.org

Method Development and Validation for Quantification of Lovastatin and its Metabolites

The development and validation of a robust bioanalytical method are critical for regulatory submissions and reliable study outcomes. ich.org Using a suitable internal standard like Lovastatin-d9 is a cornerstone of this process. ich.org A validated method ensures that it is fit for its intended purpose, providing accurate data on the concentration of lovastatin and its active metabolite, lovastatin hydroxy acid, in biological samples. nih.gov

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The primary goal of sample preparation is to isolate the analytes of interest from complex biological matrices such as plasma, tissues, or cell lysates, which can interfere with analysis. Lovastatin-d9 is added to the sample before any extraction steps to control for variability during the procedure. bioanalysis-zone.com

Commonly employed techniques for lovastatin and its metabolites include:

Liquid-Liquid Extraction (LLE): This technique uses an organic solvent to partition the analytes from the aqueous biological sample. For lovastatin, a mixture of ethyl ether and dichloromethane (B109758) has been successfully used. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to LLE. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a solvent. This method has been effectively used for the analysis of lovastatin and its hydroxy acid metabolite in mouse and rat plasma. nih.gov

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.

The choice of technique depends on the required sensitivity, sample type, and throughput needs. Regardless of the method, the identical behavior of Lovastatin-d9 to native lovastatin ensures that any analyte lost during these steps is accounted for.

Chromatographic Conditions Optimization for Labeled and Unlabeled Analytes

Liquid chromatography (LC) is used to separate lovastatin and its metabolites from each other and from other components in the sample extract before they enter the mass spectrometer. This separation is crucial to minimize matrix effects and ensure accurate quantification.

Optimization of chromatographic conditions involves selecting the appropriate column, mobile phase, and flow rate.

Columns: Reversed-phase columns, such as a C18, are most commonly used for the separation of statins. researchgate.net

Mobile Phase: A typical mobile phase consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Elution: The goal is to achieve sharp, symmetrical peaks with good resolution between lovastatin, its metabolites, and any potential interferences. Since Lovastatin-d9 has the same chemical structure as lovastatin, it co-elutes with a nearly identical retention time. This co-elution is a key advantage of using a stable isotope-labeled internal standard, as it ensures that both compounds are subjected to the same matrix effects at the same time.

Mass Spectrometric Detection Modes and Transition Monitoring

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. forensicrti.org Analytes are typically ionized using electrospray ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. forensicrti.org This process provides two levels of mass selectivity, significantly reducing background noise.

For a robust assay, unique MRM transitions are optimized for the analyte and the internal standard. The nine-dalton mass difference between lovastatin and Lovastatin-d9 allows them to be monitored simultaneously without interference.

Table 1: Illustrative MRM Transitions for Lovastatin and Lovastatin-d9 This table is illustrative. Optimal transitions are determined empirically during method development.

Compound Formula Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Lovastatin C₂₄H₃₆O₅ 427.1 325.0 Positive (ESI+)
Lovastatin Hydroxy Acid C₂₄H₃₈O₆ 421.0 101.0 Negative (ESI-)

| Lovastatin-d9 (IS) | C₂₄H₂₇D₉O₅ | 436.1 | 334.0 | Positive (ESI+) |

Data is compiled based on common analytical practices and findings. researchgate.net

Performance Metrics of Lovastatin-d9 as an Internal Standard (e.g., Accuracy, Precision, Matrix Effects)

A bioanalytical method's performance is rigorously assessed during validation according to regulatory guidelines. ich.orgnih.gov The use of Lovastatin-d9 is critical for meeting the stringent acceptance criteria for these performance metrics.

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.gov For a method to be considered valid, the accuracy should typically be within ±15% of the nominal value (±20% at the lower limit of quantitation), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at LLOQ). nih.gov The ability of Lovastatin-d9 to correct for analytical variability is instrumental in achieving this level of performance.

Matrix Effects: This phenomenon occurs when components in the biological sample either suppress or enhance the ionization of the analyte, leading to inaccurate results. A stable isotope-labeled internal standard like Lovastatin-d9 is the most effective tool to compensate for matrix effects because it is affected in the same way as the analyte. bioanalysis-zone.com

Recovery: While complete recovery of the analyte from the sample matrix is not necessary with IDMS, it should be consistent and reproducible. libretexts.org Lovastatin-d9 helps to correct for any inconsistencies in the extraction process.

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria Role of Lovastatin-d9
Accuracy Mean value within 85-115% of nominal Corrects for systematic errors in sample processing and detection.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) Minimizes variability from injection volume, extraction, and instrument response.
Selectivity No significant interference at the retention time of the analyte and IS High mass selectivity of MS/MS combined with unique IS mass ensures specificity.
Matrix Effect IS-normalized matrix factor should be consistent Co-elution and identical ionization behavior compensate for ion suppression/enhancement.

| Stability | Acceptable accuracy and precision after storage under various conditions | Tracks analyte degradation during sample storage and handling. |

This table summarizes common criteria based on regulatory guidelines. ich.orgnih.gov

Specific Applications in Preclinical Sample Analysis (e.g., Animal Tissues, Cell Lysates)

Validated bioanalytical methods using Lovastatin-d9 are applied to quantify the drug and its metabolites in various preclinical samples, providing crucial data for drug development.

Pharmacokinetic Studies in Animals: Accurate measurement of lovastatin concentrations in plasma from animal models, such as rats and mice, over time is essential for determining key pharmacokinetic parameters. nih.govnih.gov For instance, a sensitive LC-MS/MS method was developed to quantify lovastatin and its hydroxy acid metabolite in just 0.1 mL of mouse and rat plasma, demonstrating the feasibility of microsampling in preclinical studies. nih.gov The use of a proper internal standard like Lovastatin-d9 in such studies ensures the reliability of the data used to model the drug's absorption, distribution, metabolism, and excretion.

Analysis of Cell Lysates: In vitro studies using cell cultures, such as human endothelial cells or cancer cell lines, are conducted to investigate the mechanisms of action and cellular effects of lovastatin. nih.govnih.gov For example, quantitative proteomic analysis has been used to study the perturbation of cellular pathways in HL-60 cells treated with lovastatin. nih.gov Accurate quantification of lovastatin in cell lysates is critical to correlate the observed biological effects with specific drug concentrations. Lovastatin-d9 is an ideal internal standard for these applications, correcting for the complex matrix of cell lysates and ensuring dependable results.

Applications of Lovastatin D9 in Mechanistic Pharmacokinetic and Metabolic Research

Investigating Enzyme Kinetics and Metabolic Pathways using Deuterated Tracers

The use of deuterated tracers like Lovastatin-d9 is a powerful strategy for investigating the intricacies of drug metabolism. By virtue of its increased mass, Lovastatin-d9 can be readily distinguished from its non-deuterated counterpart and endogenous molecules using mass spectrometry, making it an ideal tracer for in vitro and in vivo studies.

In Vitro Studies with Hepatic Microsomes and Recombinant Enzymes

In vitro systems, such as human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, are fundamental models for studying drug metabolism. While specific studies detailing the use of Lovastatin-d9 as a tracer in these systems are not extensively published, the principles of its application are well-established. In such studies, Lovastatin-d9 would be incubated with HLMs or specific recombinant CYP enzymes, most notably CYP3A4 and CYP3A5, which are known to be the primary enzymes responsible for lovastatin's metabolism. caymanchem.comnih.govresearchgate.net

The primary role of Lovastatin-d9 in many documented studies is as an internal standard for the quantification of lovastatin (B1675250) and its metabolites in various biological matrices during bioanalytical method development. caymanchem.comnih.gov This application is crucial for ensuring the accuracy and precision of pharmacokinetic measurements.

Hypothetical Application in Enzyme Kinetics: In a tracer study, the enzymatic conversion of Lovastatin-d9 to its metabolites would be monitored over time. By analyzing the formation of deuterated metabolites, key enzyme kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) could be determined. These parameters are vital for understanding the affinity of the enzyme for the substrate and its catalytic efficiency.

Table 1: Illustrative Enzyme Kinetic Parameters for Lovastatin Metabolism by CYP3A4 (Hypothetical Data for Lovastatin-d9)

ParameterValueUnitSignificance
K_m5-10µMReflects the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity.
V_max100-200pmol/min/mg proteinRepresents the maximum rate of reaction when the enzyme is saturated with the substrate.
Intrinsic Clearance (V_max/K_m)10-40µL/min/mg proteinAn indicator of the overall efficiency of the enzyme to metabolize the substrate at low concentrations.

Identification of Metabolites and Biotransformation Routes (e.g., Cytochrome P450, Beta-Oxidation)

Lovastatin undergoes extensive metabolism through several key pathways. The primary routes of biotransformation include hydrolysis of the inactive lactone prodrug to the pharmacologically active β-hydroxy acid, oxidation mediated by cytochrome P450 enzymes, and β-oxidation of the side chain. caymanchem.comportico.org

The use of Lovastatin-d9 in conjunction with high-resolution mass spectrometry would be instrumental in identifying and structurally elucidating its metabolites. The unique isotopic signature of the deuterated metabolites would allow for their clear differentiation from the background matrix and from metabolites of co-administered, non-labeled lovastatin.

The main oxidative metabolites of lovastatin, formed by CYP3A4, are 6'-β-hydroxylovastatin and 6'-exomethylene-lovastatin. caymanchem.com In rodents like mice and rats, an additional significant metabolic pathway is the β-oxidation of the dihydroxy acid side chain, leading to a pentanoic acid derivative. caymanchem.comportico.org

Illustrative Metabolite Identification using Lovastatin-d9: By analyzing the mass spectra of samples from in vitro incubations or in vivo studies, the mass shift corresponding to the deuterium (B1214612) labeling would confirm the presence of Lovastatin-d9 metabolites. For instance, if Lovastatin-d9 has a mass of M+9, its hydroxylated metabolite would appear at (M+9+16), providing unambiguous identification.

Isotope Effects on Enzyme Activity and Reaction Rates

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. portico.orgnih.govnih.gov Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires more energy. If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, then the deuterated compound will be metabolized more slowly. nih.govnih.gov

Preclinical Pharmacokinetic Profiling in Animal Models

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human clinical trials. Lovastatin-d9 can be a valuable tool in these preclinical studies.

Tracing Lovastatin-d9 in Animal Tissues and Biofluids

Following administration of Lovastatin-d9 to animal models such as rats or dogs, its concentration and the concentration of its deuterated metabolites can be accurately measured in various tissues (e.g., liver, kidney, intestine) and biofluids (e.g., plasma, bile, urine) using LC-MS/MS. nih.gov This allows for a detailed understanding of the drug's distribution and elimination pathways.

The liver is the primary target organ for lovastatin, and studies with the non-deuterated form have shown that it is preferentially concentrated in this organ. nih.gov Using Lovastatin-d9 as a tracer would enable precise quantification of its uptake and accumulation in the liver and other tissues.

Table 2: Hypothetical Tissue Distribution of Lovastatin-d9 in Rats 2 Hours Post-Administration

TissueConcentration (ng/g or ng/mL)
Plasma50
Liver1500
Kidney200
Intestine500
Muscle20

Comparative Metabolic Studies Across Species (e.g., Mouse, Rat, Dog)

Significant species differences exist in the metabolism of lovastatin. caymanchem.com For example, β-oxidation is a major metabolic pathway in mice and rats, but not in dogs or humans. caymanchem.com CYP3A-mediated oxidation is the primary route in dogs and humans. caymanchem.com

By administering Lovastatin-d9 to different animal species, researchers can perform comparative metabolic profiling. The distinct mass of the deuterated metabolites simplifies their detection and quantification across species, allowing for a direct comparison of the metabolic pathways and their relative importance. This information is critical for selecting the most appropriate animal model for predicting human pharmacokinetics and metabolism. Studies have suggested that the dog is a suitable model for human lovastatin disposition. nih.gov

Table 3: Comparison of Major Metabolic Pathways of Lovastatin Across Species

SpeciesCYP450 OxidationBeta-OxidationLactone Hydrolysis
Mouse+++++
Rat++++++
Dog+++-+
Human+++-+
Relative importance of pathways is denoted by '+' symbols.

Studies on Drug-Drug Interactions and Metabolite Formation using Labeled Probes

The use of stable isotope-labeled compounds, such as Lovastatin-d9 (a mixture of diastereomers), is a cornerstone in modern mechanistic pharmacokinetic and metabolic research. This deuterated analog of lovastatin serves as an invaluable tool, particularly as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its application allows for precise quantification of the parent drug and its metabolites in complex biological matrices, which is essential for elucidating drug-drug interactions (DDIs) and metabolic pathways.

In pharmacokinetic studies, Lovastatin-d9 is added to biological samples (e.g., plasma, urine) at a known concentration. Due to its nearly identical physicochemical properties to the unlabeled lovastatin, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the nine deuterium atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer. This enables accurate correction for any sample loss during processing and for variations in instrument response, leading to highly reliable quantification of lovastatin and its metabolites.

Detailed Research Findings

Research into the metabolism of lovastatin has identified that it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.gov This metabolic pathway is a critical factor in potential drug-drug interactions. When lovastatin is co-administered with drugs that inhibit CYP3A4, its plasma concentration can increase significantly, leading to a higher risk of adverse effects such as myopathy and rhabdomyolysis. nih.gov

The primary active metabolite of lovastatin is its β-hydroxyacid form, which is a potent inhibitor of HMG-CoA reductase. nih.gov Studies have elucidated several other metabolites, including those resulting from hydroxylation and beta-oxidation. nih.govresearchgate.net The use of labeled probes like Lovastatin-d9 is instrumental in accurately tracking the formation of these various metabolites in the presence of other medications.

For instance, in a study investigating the interaction between lovastatin and a CYP3A4 inhibitor, Lovastatin-d9 would be used as the internal standard to precisely measure the concentrations of both lovastatin and its key metabolites. An observed increase in the ratio of lovastatin to its metabolites when a CYP3A4 inhibitor is co-administered would provide clear quantitative evidence of the inhibitory effect on its metabolism.

Data from a hypothetical study illustrating the use of Lovastatin-d9 in a DDI study with a potent CYP3A4 inhibitor:

AnalyteConcentration (ng/mL) without InhibitorConcentration (ng/mL) with InhibitorFold Change
Lovastatin15.278.55.16
Lovastatin β-hydroxyacid8.912.31.38
Other Metabolites4.11.50.37

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly demonstrates a significant increase in the systemic exposure of lovastatin and a concurrent decrease in the formation of its downstream metabolites, a hallmark of CYP3A4 inhibition. The precision of this data is critically dependent on the use of a stable isotope-labeled internal standard like Lovastatin-d9.

Furthermore, the fragmentation patterns of lovastatin and its metabolites in tandem mass spectrometry are well-characterized. This knowledge is vital for setting up the mass spectrometer to specifically detect and quantify each compound. The distinct mass shift of Lovastatin-d9 and its corresponding fragment ions ensures that there is no interference between the analyte and the internal standard, a prerequisite for a validated bioanalytical method.

Stability and Degradation Studies of Lovastatin D9 Reference Materials

Assessment of Chemical Stability Under Various Environmental Conditions (e.g., pH, Temperature, Light)

The stability of Lovastatin-d9, like its non-deuterated counterpart lovastatin (B1675250), is influenced by several environmental factors, including pH, temperature, and light. As a deuterated analog, its stability profile is expected to be very similar to that of lovastatin.

pH Stability:

Lovastatin is known to be susceptible to pH-dependent degradation, primarily through the hydrolysis of its lactone ring. This reaction is a pseudo-first-order kinetic process. uchile.clresearchgate.net Studies on lovastatin have shown that it undergoes instantaneous hydrolysis in alkaline media at room temperature. uchile.cl In acidic conditions, lovastatin also degrades, though generally at a slower rate than in alkaline solutions. uchile.clresearchgate.net The rank-order for lovastatin stability in different media has been reported as: simulated gastric medium without pepsin > 0.06 M HCl > 0.1 M HCl > phosphate (B84403) buffer pH 7.4 + sodium lauryl sulphate > phosphate buffer pH 7.4. uchile.cl

The hydrolysis of the lactone ring is a critical consideration for the stability of Lovastatin-d9 solutions, especially when prepared in aqueous or protic solvents for analytical use. The rate of this hydrolysis is significantly influenced by the pH of the medium.

Interactive Data Table: pH-Dependent Degradation of Lovastatin

pH ConditionStability ProfilePrimary Degradation Pathway
Acidic (e.g., 0.1 M HCl)Susceptible to degradationHydrolysis of the lactone ring
Neutral (e.g., pH 7.4)Less stable than in acidic mediaHydrolysis of the lactone ring
Alkaline (e.g., pH > 8)Rapid degradationHydrolysis of the lactone ring

Temperature Stability:

Temperature is another critical factor affecting the stability of Lovastatin-d9. As a solid, Lovastatin-d9 is reported to be stable for at least four years when stored at -20°C. researchgate.net However, at elevated temperatures, particularly in the solid state and in the presence of oxygen, lovastatin has been shown to be unstable to oxidation. ekb.eg Thermal analysis of lovastatin has shown it to be stable up to a certain temperature, beyond which degradation occurs. ekb.eg For solutions of Lovastatin-d9, storage at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation over time.

Interactive Data Table: Temperature and Light Stability of Lovastatin

ConditionObservationReference
Elevated TemperatureUnstable to oxidation in the solid state in the presence of oxygen. ekb.eg
Extreme Light (UV and Fluorescent)Sensitive to light, with degradation observed after prolonged exposure. akjournals.com

Light Stability:

Lovastatin is known to be sensitive to light. akjournals.com Exposure to light can lead to photodegradation. Therefore, it is crucial to store both solid Lovastatin-d9 and its solutions protected from light to maintain their integrity.

Identification and Characterization of Degradation Products of Lovastatin-d9

The primary degradation pathway for Lovastatin-d9, analogous to lovastatin, is the hydrolysis of the lactone ring. This process results in the formation of the corresponding β-hydroxy acid, which for Lovastatin-d9 would be Lovastatin-d9 hydroxy acid. uchile.clekb.egnih.gov This hydroxy acid is the active metabolite of lovastatin in vivo. researchgate.net

Under acidic conditions, lovastatin has been reported to generate two acidic degradation products. uchile.cl Importantly, these degradation products retain the original UV-spectra of the parent drug, indicating that the chromophore structure remains intact and that the degradation primarily affects the ester and/or lactone moieties. uchile.cl

Mass spectrometry (MS) is a key technique for the identification of these degradation products. The fragmentation pattern of lovastatin in MS typically involves the elimination of the ester side chain followed by dehydration. nih.govbioanalysis-zone.com For Lovastatin-d9, the mass of the parent ion and its fragments would be shifted by +9 atomic mass units compared to lovastatin, assuming full deuteration of the specified positions. The major product ions for lovastatin are observed at m/z 303 and 285. nih.gov Therefore, for Lovastatin-d9, the corresponding fragments would be expected at m/z 312 and 294. The mass spectrum of the primary degradation product, Lovastatin-d9 hydroxy acid, would show a molecular ion corresponding to the addition of a water molecule to Lovastatin-d9.

Interactive Data Table: Major Degradation Products of Lovastatin-d9

Degradation Product NameChemical Structure ChangeAnalytical Detection
Lovastatin-d9 Hydroxy AcidHydrolysis of the lactone ringLC-MS, HPLC
Other acidic degradation productsFurther degradation under acidic conditionsHPLC

Implications of Degradation for Research Standard Integrity and Analytical Accuracy

The degradation of Lovastatin-d9 has significant implications for its use as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).

Integrity of the Research Standard:

The purity of a reference standard is fundamental to its integrity. The presence of degradation products means the standard is no longer of the stated purity, which can lead to errors in the calibration of analytical instruments and the quantification of the target analyte (lovastatin). Regulatory guidelines for reference standards emphasize the importance of monitoring their stability over time to ensure they remain suitable for their intended purpose. aptochem.com

Analytical Accuracy:

When used as an internal standard in LC-MS, the assumption is that the deuterated standard behaves identically to the analyte during sample preparation, chromatography, and ionization. youtube.comnih.gov The degradation of Lovastatin-d9 can compromise this assumption in several ways:

Inaccurate Concentration: If the Lovastatin-d9 standard has degraded, its actual concentration will be lower than the nominal concentration. This will lead to an inaccurate analyte-to-internal standard response ratio and, consequently, an overestimation of the lovastatin concentration in the sample.

Chromatographic Separation of Degradation Products: The primary degradation product, Lovastatin-d9 hydroxy acid, is more polar than the parent lactone form and will likely have a different retention time in reversed-phase HPLC. nih.gov If the degradation product is not chromatographically resolved from the parent Lovastatin-d9 peak, it can interfere with the integration and quantification.

Differential Ionization: The degradation product may have a different ionization efficiency in the mass spectrometer source compared to the parent compound. This can affect the accuracy of the analyte-to-internal standard ratio if the degradation is not accounted for.

Isotopic Exchange: While the deuterium (B1214612) labels on Lovastatin-d9 are generally on stable positions, extreme pH or temperature conditions could potentially lead to back-exchange of deuterium for hydrogen, altering the mass of the internal standard and affecting its quantification.

The use of a degraded internal standard can lead to unreliable and erroneous data, which is particularly detrimental in regulated bioanalysis and clinical studies. nih.gov Therefore, it is imperative to handle and store Lovastatin-d9 reference materials under appropriate conditions to prevent degradation and to regularly verify their purity and integrity.

Impurity Profiling and Quality Control of Lovastatin D9 Standards

Analytical Strategies for Detecting and Quantifying Impurities in Labeled Standards

The detection and quantification of impurities in isotopically labeled standards like Lovastatin-d9 require a suite of sophisticated analytical techniques. The goal is to ensure the standard's chemical and isotopic purity. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that the quality of reference standards directly impacts the reliability of study data. fda.gov

Key analytical strategies include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for impurity profiling, capable of separating the main compound from its structurally similar impurities. nih.govresearchgate.net Methods are often developed using reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with UV detection at a wavelength where lovastatin (B1675250) and its impurities absorb, such as 238 nm. nih.govresearchgate.netmdpi.comrjptonline.org Gradient elution can be employed to resolve a wide range of impurities with different polarities. nih.govingentaconnect.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. biopharmaservices.comwuxiapptec.com LC-MS/MS is essential for identifying and quantifying trace-level impurities, including those that may not be resolved by HPLC-UV. scirp.org It can differentiate between the deuterated standard and any unlabeled lovastatin impurity by their mass-to-charge (m/z) ratio. scioninstruments.com The presence of unlabeled analyte in the labeled standard must be checked and its potential influence evaluated during method validation. fda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities and for determining the isotopic purity of the labeled standard. veeprho.com Both ¹H NMR and ¹³C NMR can provide detailed structural information, helping to identify unknown impurities. nih.govrroij.com Furthermore, specialized techniques like deuterium (B1214612) (²H) NMR can be used to confirm the position and extent of deuteration and identify any isotopic variants (e.g., d8 or d10 species) that may be present. sigmaaldrich.com Quantitative NMR (qNMR) can also be used to determine the purity of the standard against a certified reference material. researchgate.net

Table 1: Analytical Techniques for Impurity Profiling of Lovastatin-d9

Analytical Technique Purpose in Impurity Profiling Key Advantages
HPLC-UV Separation and quantification of known and unknown impurities. Robust, widely available, excellent for quantifying impurities with a chromophore. researchgate.net
LC-MS/MS Highly sensitive detection and quantification of trace impurities, confirmation of impurity identity, and detection of unlabeled analyte. High selectivity and sensitivity, allows for mass-based differentiation of compounds. biopharmaservices.comscioninstruments.com
NMR Spectroscopy Structural elucidation of unknown impurities, confirmation of isotopic labeling position, and determination of isotopic purity. Provides detailed structural information, non-destructive. veeprho.com
Preparative HPLC Isolation of impurities in sufficient quantities for structural characterization. Enables collection of pure impurity fractions for further analysis (e.g., by NMR or MS). nih.govrroij.com

Characterization of Synthetic and Process-Related Impurities

Impurities in Lovastatin-d9 can originate from the complex multi-step synthesis of the molecule or arise during its purification and storage. selectscience.net These impurities can be broadly categorized as process-related impurities (structurally similar to lovastatin) and isotopic impurities (variations in the deuteration).

Process-Related Impurities: Lovastatin is commercially produced through the fermentation of fungi like Aspergillus terreus. daicelpharmastandards.comnih.gov The synthesis of Lovastatin-d9 involves incorporating deuterium atoms, but the core structure is susceptible to the formation of the same impurities found in the unlabeled drug. These include:

Monacolin-X (Lovastatin Keto Impurity): An oxidized analog of lovastatin. nih.govsynzeal.com

Dehydrolovastatin (Lovastatin Impurity C): An impurity formed by dehydration. daicelpharmastandards.compharmaffiliates.com

Lovastatin Hydroxy Acid (Lovastatin Impurity B): The open-ring, active form of lovastatin, which can be present as an impurity. daicelpharmastandards.compharmaffiliates.com

Mevastatin (Lovastatin Impurity A): A closely related statin that can be a co-metabolite in fermentation. pharmaffiliates.commolcan.com

Dimeric Impurities: These can form during synthesis and are often difficult to remove due to their tendency to co-crystallize with the main product. google.com

Dihydrolovastatin: A known byproduct of the fermentative production of statins. mdpi.comnih.gov

Isotopic Impurities: The synthesis of Lovastatin-d9 aims for high isotopic enrichment. However, incomplete deuteration can lead to the presence of species with fewer than nine deuterium atoms (e.g., d1-d8). Conversely, over-deuteration could result in d10 or higher species. The presence of unlabeled lovastatin (d0) is a critical impurity that must be quantified, as it directly interferes with the measurement of the analyte. fda.gov Mass spectrometry is the primary tool for assessing isotopic purity. sigmaaldrich.com

Table 2: Common Process-Related Impurities of Lovastatin

Impurity Name Common Name/Synonym Molecular Formula (Non-deuterated) Potential Origin
Monacolin-X Lovastatin Keto Impurity C₂₄H₃₄O₆ Fermentation byproduct, oxidation. nih.govresearchgate.net
Dehydrolovastatin Lovastatin Impurity C C₂₄H₃₄O₄ Degradation product. pharmaffiliates.com
Lovastatin Hydroxy Acid Lovastatin Impurity B C₂₄H₃₈O₆ Hydrolysis of the lactone ring. pharmaffiliates.com
Mevastatin Lovastatin Impurity A, Compactin C₂₃H₃₄O₅ Fermentation co-metabolite. pharmaffiliates.commolcan.com
Lovastatin Dimer Lovastatin Impurity D C₄₈H₇₂O₁₀ Synthetic byproduct. pharmaffiliates.comgoogle.com

Role of Lovastatin-d9 Purity in Research Reproducibility and Data Reliability

The purity of an isotopically labeled internal standard like Lovastatin-d9 is a critical determinant of the accuracy, precision, and reliability of bioanalytical methods. biopharmaservices.comresearchgate.net In quantitative LC-MS/MS analysis, the fundamental assumption is that the ratio of the analyte's response to the internal standard's response remains constant despite variations in sample preparation or instrument performance. wuxiapptec.comnebiolab.com The presence of impurities can invalidate this assumption, leading to erroneous results.

Impact on Accuracy: If the Lovastatin-d9 standard contains unlabeled lovastatin, the measured concentration of the analyte in a sample will be artificially inflated. This is particularly problematic at the lower limit of quantification (LLOQ), where even minor contributions from the internal standard can cause significant bias. regulations.gov Regulatory guidelines mandate checking for the absence of interfering components at the LLOQ. regulations.gov

Matrix Effects: A pure, stable isotope-labeled internal standard is the best tool to compensate for matrix effects, where components in the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte. nih.gov If the internal standard contains impurities that behave differently in the ion source, its ability to track and correct for these effects is compromised, reducing data reliability. biopharmaservices.com

Future Research Directions and Innovations for Deuterated Lovastatin Compounds

Development of Novel Synthetic Routes for Improved Isotopic Purity and Diastereomeric Control

The synthesis of deuterated compounds with high isotopic purity and precise stereochemical control is a significant challenge in medicinal chemistry. Future research in the synthesis of Lovastatin-d9 will likely focus on developing novel synthetic routes that offer greater control over these parameters.

Current methods for producing deuterated compounds often rely on hydrogen isotope exchange (HIE) reactions, which can sometimes lead to a distribution of isotopologues and may lack stereoselectivity. nih.govx-chemrx.com More advanced and innovative approaches are being explored to overcome these limitations.

Key areas of development include:

Catalytic Transfer Deuteration: Emerging techniques using transition metal catalysts can facilitate the selective transfer of deuterium (B1214612) from a donor source to a substrate. core.ac.uk These methods offer the potential for high regioselectivity and stereoselectivity, which is crucial for complex molecules like lovastatin (B1675250).

Deconstructive Deuteration: This novel strategy involves using a functional group as a temporary handle to direct the site-specific and degree-controlled incorporation of deuterium. nih.gov This approach could be adapted to the lovastatin scaffold to achieve precise deuteration patterns.

Stereoselective Synthesis of Building Blocks: A promising strategy involves the synthesis of deuterated building blocks with defined stereochemistry, which are then incorporated into the final lovastatin molecule. nih.gov This approach provides excellent control over the stereoisotopic purity of the final product. Recent advancements have demonstrated the preparation of stereoselectively deuterated building blocks for pharmaceutical research, which could be applied to lovastatin. nih.gov

Biocatalysis: The use of enzymes to catalyze specific deuteration reactions is another promising avenue. Enzymes can offer unparalleled stereoselectivity and regioselectivity, leading to the production of highly pure deuterated compounds.

The development of these novel synthetic routes will be instrumental in producing Lovastatin-d9 with superior isotopic enrichment and diastereomeric purity, which is essential for its use as a high-fidelity internal standard and for exploring its potential therapeutic benefits. isotope.com

Expansion of Lovastatin-d9 Applications in Systems Biology and Metabolomics Research

The fields of systems biology and metabolomics aim to understand the complex interactions of biological systems at a molecular level. Stable isotope-labeled compounds are invaluable tools in these disciplines, and Lovastatin-d9 is poised to play a significant role in advancing our understanding of lovastatin's mechanism of action and its broader effects on cellular metabolism.

Potential applications of Lovastatin-d9 in these fields include:

Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique used to quantify changes in protein abundance in response to a stimulus. nih.govnih.gov Lovastatin has been shown to perturb various cellular pathways, and SILAC studies have been used to analyze the differential expression of the whole proteome of cells treated with lovastatin. nih.govnih.gov By using Lovastatin-d9 in combination with quantitative proteomics, researchers can gain a more precise understanding of the on-target and off-target effects of the drug, providing a global view of its impact on cellular protein networks.

Metabolic Flux Analysis: Deuterated compounds are extensively used as tracers to map metabolic pathways and quantify metabolic fluxes. nih.gov By administering Lovastatin-d9 to cells or organisms, researchers can trace the metabolic fate of the drug and its influence on various metabolic pathways. This can provide critical insights into how lovastatin affects cholesterol biosynthesis and other interconnected metabolic networks.

Metabolite Identification: The identification and quantification of metabolites in complex biological samples are central to metabolomics. musechem.com Lovastatin is known to be metabolized into several active and inactive compounds. researchgate.net Lovastatin-d9 can serve as an excellent internal standard for the accurate quantification of lovastatin and its metabolites in biological matrices, helping to elucidate its metabolic profile with greater precision.

The expansion of Lovastatin-d9 applications in systems biology and metabolomics will provide a more comprehensive understanding of its biological effects, potentially leading to the discovery of new therapeutic applications and a more personalized approach to statin therapy.

Advanced Computational Modeling for Predicting Behavior of Deuterated Molecules

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into molecular interactions and predicting the behavior of drug candidates. Advanced computational methods are being increasingly applied to understand the subtle yet significant effects of deuteration on molecular properties.

Future directions in the computational modeling of deuterated lovastatin compounds include:

Predicting Kinetic Isotope Effects (KIEs): The primary rationale for using deuterated drugs is the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic reactions. nih.govingenza.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that can be used to predict the magnitude of KIEs for specific metabolic pathways. acs.org By applying QM/MM simulations to the interaction of Lovastatin-d9 with metabolic enzymes like cytochrome P450s, researchers can predict which positions of deuteration will have the most significant impact on its metabolic stability.

Modeling Hydration Effects: The interaction of a drug molecule with surrounding water molecules can significantly influence its behavior. Recent studies have shown that proteins can be more rigid and stable in deuterated water (D₂O). acs.org Computational models can be used to explore how the deuteration of lovastatin might alter its hydration shell and, consequently, its solubility, membrane permeability, and interactions with its target.

The application of these advanced computational models will provide a deeper understanding of the molecular basis for the altered properties of Lovastatin-d9, guiding the design of next-generation deuterated statins with optimized therapeutic profiles.

Integration of Lovastatin-d9 in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. The use of stable isotope-labeled internal standards is crucial for the accuracy and robustness of HTS assays, particularly those based on mass spectrometry.

The integration of Lovastatin-d9 into HTS methodologies offers several advantages:

Improved Bioanalytical Accuracy and Precision: Deuterated internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). musechem.comaptochem.comclearsynth.comcrimsonpublishers.comacanthusresearch.comresearchgate.net Because Lovastatin-d9 has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects, leading to more accurate and precise quantification. aptochem.comscispace.com This is particularly important in HTS, where large numbers of samples are processed, and minimizing variability is essential.

Facilitating High-Throughput Metabolism Studies: HTS methodologies are increasingly used to assess the metabolic stability of drug candidates early in the discovery process. By using Lovastatin-d9 as an internal standard, researchers can rapidly and accurately quantify the depletion of the parent drug and the formation of metabolites in in vitro metabolic assays, such as those using liver microsomes.

Q & A

Q. What synthetic strategies are employed to produce Lovastatin-d9 as a mixture of diastereomers, and how is deuterium incorporation monitored?

Lovastatin-d9 synthesis typically involves deuterated precursors and chiral catalysts to introduce deuterium at specific positions. Critical steps include isotopic labeling under controlled conditions (e.g., acid-catalyzed exchange) and purification via preparative HPLC. Deuterium incorporation is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and diastereomeric ratios .

Q. Which analytical methods are optimal for resolving Lovastatin-d9 diastereomers in complex matrices?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) is widely used for baseline separation. Coupling with tandem mass spectrometry (LC-MS/MS) enhances sensitivity for quantification in biological samples. NMR spectroscopy, particularly 13C^{13}\text{C}-NMR, helps distinguish diastereomers based on chemical shift disparities in deuterated regions .

Q. How are reference standards for Lovastatin-d9 diastereomers validated to ensure analytical reliability?

Standards are characterized using orthogonal techniques:

  • Purity : HPLC-UV (>98%) with photodiode array detection.
  • Isotopic enrichment : High-resolution MS to verify deuterium content.
  • Diastereomeric identity : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for structural elucidation. Cross-validation against non-deuterated Lovastatin ensures method accuracy .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity between Lovastatin-d9 diastereomers?

Contradictions often arise from varying diastereomer ratios or assay conditions. Solutions include:

  • Controlled isolation : Use preparative chromatography to isolate individual diastereomers.
  • Dose-response studies : Compare IC50_{50} values in HMG-CoA reductase inhibition assays.
  • Metabolic profiling : Track diastereomer-specific biotransformation using hepatocyte models .

Q. How do cytochrome P450 (CYP) enzymes differentially metabolize Lovastatin-d9 diastereomers?

CYP3A4/5-mediated oxidation is studied using recombinant enzyme systems or human liver microsomes. Deuterium isotope effects (e.g., reduced metabolic clearance) are quantified via LC-MS/MS. For glucuronidation, UDP-glucuronosyltransferase (UGT) isoforms are screened to identify diastereomer-specific conjugation pathways .

Q. What methodologies mitigate stability challenges in Lovastatin-d9 during long-term storage or physiological pH exposure?

  • Degradation kinetics : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • pH-dependent isomerization : Buffered solutions (pH 1–9) are analyzed to identify degradation products (e.g., lactone hydrolysis).
  • Cryopreservation : Storage at -80°C in amber vials under nitrogen minimizes photolytic and oxidative degradation .

Q. How can researchers isolate individual diastereomers from Lovastatin-d9 mixtures for pharmacokinetic studies?

Preparative-scale chiral chromatography (e.g., supercritical fluid chromatography) achieves >99% enantiomeric excess. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes one diastereomer. Isolated fractions are validated via NMR and LC-MS prior to in vivo distribution studies .

Data Interpretation and Methodological Considerations

Q. What statistical approaches resolve discrepancies in diastereomer quantification across laboratories?

Harmonized protocols (e.g., ISO/IEC 17025) and interlaboratory comparisons reduce variability. Multivariate analysis (e.g., PCA) identifies outlier datasets, while standard addition methods correct matrix effects in biological samples .

Q. How do deuterium isotope effects influence the pharmacokinetic profile of Lovastatin-d9 compared to non-deuterated Lovastatin?

Deuterium substitution at metabolic "hotspots" (e.g., methyl groups) reduces first-pass metabolism, increasing plasma half-life. Comparative studies in rodent models show 20–30% higher AUC for Lovastatin-d9, validated via LC-MS/MS .

Q. What role do diastereomer-specific impurities play in regulatory submissions for Lovastatin-d9?

Impurity profiling per ICH Q3A/B guidelines requires:

  • Identification : HR-MS and NMR for structural confirmation.
  • Quantification : LC-UV/MS with limits ≤0.15%.
  • Toxicological assessment : Ames tests for mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.